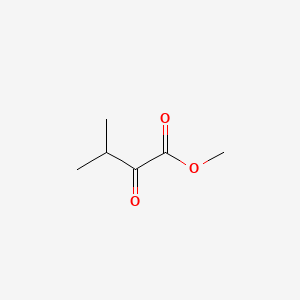

Methyl 3-methyl-2-oxobutanoate

描述

Chemical Significance of Alpha-Keto Esters, with Emphasis on Methyl 3-methyl-2-oxobutanoate (B1236294)

Alpha-keto esters are a class of organic compounds distinguished by a ketone group adjacent to an ester functionality. mdpi.comwikipedia.org This arrangement of two electrophilic groups makes them highly reactive and valuable as intermediates for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com They are noted for their good stability, which facilitates their storage and handling. mdpi.com The reactivity of alpha-keto esters allows them to participate in numerous chemical transformations, such as nucleophilic additions, reductions, and condensation reactions. cymitquimica.commdpi.com

Methyl 3-methyl-2-oxobutanoate embodies the key characteristics of an alpha-keto ester. Its structure contains two reactive carbonyl centers, making it a target for various synthetic transformations. The presence of a branched isopropyl group also imparts specific steric and electronic properties that influence its reactivity and make it a unique precursor in targeted synthesis. cymitquimica.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3952-67-8 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. |

Table 1. Physicochemical Properties of this compound. cymitquimica.comcymitquimica.comnih.gov

Overview of Research Trajectories for this compound Across Disciplines

The unique structural features of this compound have led to its application in several distinct research areas, from the synthesis of complex organic molecules to the study of metabolic diseases.

Organic Synthesis: In synthetic chemistry, alpha-keto esters are recognized as crucial intermediates. nih.govacs.org this compound serves as a valuable starting material and building block for creating more complex chemical structures. Its utility is demonstrated in its role as a precursor for various pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of its dual carbonyl groups is exploited in reactions like the Friedel-Crafts reaction and various cycloadditions to build chiral molecules and heterocyclic systems. nih.gov

Biochemical and Metabolic Research: The corresponding carboxylate, 3-methyl-2-oxobutanoate, is a naturally occurring metabolite in humans and other organisms, including baker's yeast. nih.govebi.ac.uk It is a key intermediate in the metabolic degradation and biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. nih.govwikipedia.org

Research has focused on several enzymes that interact with this molecule. For instance, 3-methyl-2-oxobutanoate hydroxymethyltransferase is a critical enzyme in the biosynthesis of pantothenic acid (vitamin B5) in bacteria like Escherichia coli. ontosight.aicymitquimica.commedchemexpress.commedchemexpress.com Furthermore, the enzyme 3-methyl-2-oxobutanoate dehydrogenase is involved in the catabolism of BCAAs. wikipedia.org Studies on the metabolism of 3-methyl-2-oxobutanoate in isolated rat kidneys have provided insights into the tissue-specific processing of BCAAs, revealing that the rates of transamination can exceed oxidation at physiological concentrations. nih.gov It is also an intermediate in the biosynthesis of isoprenoid precursors, starting from pyruvate (B1213749). google.com

| Research Area | Specific Application / Finding |

| Organic Synthesis | Serves as a versatile intermediate for pharmaceuticals and agrochemicals. cymitquimica.com |

| Used as a precursor in asymmetric catalysis to create chiral building blocks. nih.gov | |

| Biochemistry | Key intermediate in the metabolism of branched-chain amino acids (valine, leucine, isoleucine). nih.govwikipedia.org |

| Precursor for pantothenic acid (Vitamin B5) biosynthesis in Escherichia coli. cymitquimica.commedchemexpress.com | |

| Substrate for enzymes like 3-methyl-2-oxobutanoate dehydrogenase and hydroxymethyltransferase. wikipedia.orgontosight.ai | |

| Metabolic Studies | Investigated in studies of branched-chain amino and 2-oxo acid metabolism in kidney tissue. nih.gov |

Table 2. Summary of Research Applications for this compound and its corresponding carboxylate.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWVBPZZQFOVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498766 | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-67-8 | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Methyl 2 Oxobutanoate

Development of Efficient Esterification and Alkylation Routes for Methyl 3-methyl-2-oxobutanoate (B1236294)

The synthesis of α-keto esters like Methyl 3-methyl-2-oxobutanoate can be achieved through several conventional chemical routes. mdpi.com Typically, the final product is an α-keto ester, which can be subsequently hydrolyzed if the corresponding α-keto acid is desired. mdpi.com

Common strategies for the synthesis of α-keto esters include:

Oxidation of corresponding alcohols or aldehydes: This is a fundamental transformation in organic chemistry.

Friedel-Crafts acylation: Aryl α-keto esters can be prepared by reacting aromatic hydrocarbons with reagents like ethyl oxalyl chloride. mdpi.com

Metal-catalyzed bicarbonylation: This method involves the reaction of compounds like benzyl (B1604629) chloride with carbon monoxide, catalyzed by metal complexes. mdpi.com

Esterification of the corresponding acid: A direct and common method involves the esterification of 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid) or its salt form, sodium 3-methyl-2-oxobutyrate, with methanol (B129727), typically under acidic conditions. sigmaaldrich.comchembk.com

While direct synthesis of this compound is fundamental, related structures are often built using alkylation and condensation reactions. For instance, a convenient one-step synthesis for Methyl 2-benzamidomethyl-3-oxobutanoate, a derivative used as a key intermediate for carbapenems, involves reacting methyl acetoacetate (B1235776) with N-(hydroxymethyl)benzamide in the presence of a Lewis acid like BF3 etherate. acs.orgacs.org This highlights how the core β-keto ester structure can be functionalized efficiently.

Table 1: Comparison of General Synthetic Routes for α-Keto Esters

| Method | Precursors | Reagents/Catalysts | Key Features |

| Oxidation | α-Hydroxy esters, Alcohols | Oxidizing agents (e.g., CrO3, Swern, Dess-Martin) | Common but can require stoichiometric, hazardous reagents. |

| Friedel-Crafts Acylation | Aromatic hydrocarbons | Ethyl oxalyl chloride, AlCl3 | Effective for aryl α-keto esters. mdpi.com |

| Bicarbonylation | Benzyl halides, CO | CoCl2, Ca(OH)2 | Introduces two carbonyl groups. mdpi.com |

| Direct Esterification | 3-methyl-2-oxobutanoic acid | Methanol, Acid catalyst | A straightforward and common laboratory and industrial method. |

Biocatalytic and Chemoenzymatic Synthesis Strategies for this compound and its Precursors

Biocatalysis offers a powerful and green alternative to conventional chemical synthesis, often providing high selectivity under mild reaction conditions. researchgate.net Enzymes are increasingly used for the synthesis of α-keto esters and their precursors. A notable enzyme in this context is 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) , which, despite its name, can function as a Class II aldolase (B8822740). csic.escsic.es

KPHMT catalyzes the aldol (B89426) addition of 3-methyl-2-oxobutanoate to methanal, demonstrating its utility in C-C bond formation to create more complex chiral molecules. csic.esacs.org This reaction is a key step in chemoenzymatic strategies. For example, a robust three-step chemoenzymatic method has been developed for producing enantiomerically pure 2-substituted 3-hydroxycarboxylate esters. csic.esacs.org

This process involves:

Stereoselective Aldol Addition: An initial aldol addition between a 2-oxoacid (like 3-methyl-2-oxobutanoate) and an aldehyde is catalyzed by an aldolase. Using enantiocomplementary aldolases, such as KPHMT and 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU), allows for the generation of either the (R)- or (S)-enantiomer of the resulting 4-hydroxy-2-oxocarboxylic acid. csic.esacs.orgresearchgate.net

Chemical Decarboxylation: The aldol product is then decarboxylated, often using an oxidizing agent like hydrogen peroxide. csic.es

Esterification: The final step is a chemical esterification to yield the desired chiral ester. csic.es

This tandem biocatalytic-chemical approach highlights the synergy between enzymatic precision and chemical transformations, enabling the synthesis of valuable chiral building blocks from simple precursors. acs.org

Table 2: Key Enzymes in the Biocatalytic Synthesis of this compound Precursors

| Enzyme | EC Number | Function/Reaction |

| 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) | 2.1.2.11 | Functions as a Class II aldolase, catalyzing the aldol addition of 3-methyl-2-oxobutanoate to aldehydes. csic.esacs.org |

| 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) | 4.1.2.53 | An enantiocomplementary aldolase to KPHMT, used to generate the opposite stereoisomer in aldol additions. csic.esacs.orgresearchgate.net |

| Ketoreductases (KREDs) | N/A | Reduce the keto group of α-keto esters to form chiral α-hydroxy esters. frontiersin.org |

Stereoselective Synthesis Approaches for Chiral Derivatives of this compound

The ketone functionality of this compound is a prime target for stereoselective reduction to produce chiral α-hydroxy esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. jst.go.jp Both asymmetric catalysis with metal complexes and biocatalytic reductions are employed to achieve high levels of stereocontrol.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. wikipedia.org For β-keto esters, ruthenium complexes containing chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. orgsyn.orgharvard.edu

The Noyori asymmetric hydrogenation, for example, utilizes Ru-BINAP catalysts to reduce β-keto esters to the corresponding β-hydroxy esters with exceptional enantioselectivity (often >99% ee). orgsyn.orgharvard.edu This methodology has been extended to more complex substrates, including α-substituted-β-keto esters. In these cases, the reaction often proceeds via a Dynamic Kinetic Resolution (DKR), where rapid epimerization of the α-chiral center allows for the conversion of a racemic starting material into a single product diastereomer in high yield and optical purity. wiley.comrsc.org

A variety of transition metals, including ruthenium, rhodium, and iridium, paired with different chiral ligands, have been successfully used for the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, yielding the anti-β-hydroxy-α-amino acid esters with high diastereo- and enantioselectivity. wiley.com

Table 3: Examples of Chiral Catalysts in Asymmetric Hydrogenation of Keto Esters

| Catalyst System | Substrate Type | Product Type | Selectivity | Reference |

| Ru-BINAP Complexes | β-Keto Esters | β-Hydroxy Esters | >99% ee | orgsyn.orgharvard.edu |

| [Ru2Cl4{(R)-BINAP}2(NEt3)] | Methyl 2-benzamidomethyl-3-oxobutanoate | syn-(2S,3R)-hydroxy ester | 88% de, 98% ee | rsc.org |

| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6) | 2-benzamidomethyl-3-oxobutanoate | syn-(2S,3R)-hydroxy ester | High de and ee | rsc.orgrsc.org |

| Iridium/Rhodium-Chiral Bisphosphine | α-Amino-β-keto ester hydrochlorides | anti-β-Hydroxy-α-amino acid esters | Excellent de and ee | wiley.com |

Biocatalysis provides a highly effective alternative for the diastereo- and enantioselective reduction of α-keto esters. Ketoreductases (KREDs) and whole-cell systems like baker's yeast can reduce the ketone of this compound and its analogs with high stereoselectivity. frontiersin.orgjst.go.jp

For example, the reduction of ethyl 3-methyl-2-oxobutanoate by ketoreductases STKER-II and STKER-III from Streptomyces thermocyaneoviolaceus yields the corresponding (R)-hydroxy ester with excellent enantiomeric excess. oup.com The use of commercially available KREDs allows for predictable access to specific stereoisomers. By selecting the appropriate enzyme from a library, chemists can often produce either the (R)- or (S)-alcohol, as demonstrated in the DKR of various α-substituted-β-keto esters. frontiersin.org

Microbiological reductions using various yeast strains have been shown to reduce benzyl 2-methyl-3-oxobutyrate to both (2R, 3S)- and (2S, 3S)-configured hydroxy esters, depending on the yeast selected. jst.go.jp These transformations are crucial for generating stereochemically complex molecules from simple, achiral starting materials.

A chemoenzymatic approach combining an aldol addition catalyzed by enzymes like KPHMT or YfaU, followed by a reduction of the keto group by a KRED, constitutes a powerful tandem biocatalytic system for creating multiple chiral centers with high stereocontrol in a one-pot setup. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other α-keto esters is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact by improving efficiency and minimizing waste and hazardous substance use. mdpi.comresearchgate.net

Key green approaches include:

Biocatalysis: The use of enzymes, as detailed in section 2.2, is a cornerstone of green synthesis. Reactions occur in water under mild conditions, avoiding harsh reagents and high temperatures. researchgate.netgoogle.com

Photocatalysis: Visible-light-induced photocatalysis represents a sustainable method, utilizing light as a renewable energy source and molecular oxygen as a green oxidant. This has been applied to the synthesis of α-keto esters from terminal alkynes, with water being the only byproduct. rsc.orgacs.org

Atom Economy: This metric measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. researchgate.net Synthetic routes with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. rsc.org For example, enzymatic aldol additions are highly atom-economical. academie-sciences.fr

Use of Safer and Renewable Resources: There is a growing focus on synthesizing α-keto acids and esters from renewable biomass feedstocks rather than petroleum-based sources. mdpi.comresearchgate.net Additionally, using environmentally benign solvents like water or ethyl acetate (B1210297) enhances the green profile of a synthesis. acs.orgresearchgate.net

Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones in methanol can directly produce α-keto acid methyl esters. This method is attractive for its operational simplicity, safety, and reduced environmental footprint. mdpi.com

By integrating these principles, the chemical industry can develop more sustainable and efficient pathways for the production of valuable compounds like this compound.

Mechanistic Studies and Reactivity Profiles of Methyl 3 Methyl 2 Oxobutanoate

Investigations into Nucleophilic Addition and Substitution Reactions at Carbonyl Centers

The reactivity of Methyl 3-methyl-2-oxobutanoate (B1236294) is largely defined by the electrophilic nature of its two carbonyl carbons—the ketone (C2) and the ester (C1). Nucleophilic attack can occur at either center, with the outcome dictated by the nature of the nucleophile and the reaction conditions. The presence of an additional keto group enhances the electrophilicity compared to simple esters. mu-pleven.bg

Reactions at the Ketone Carbonyl (C2):

Grignard Reagents: Addition of Grignard reagents to the more reactive ketone carbonyl is a common transformation. However, the steric hindrance from the adjacent isopropyl group can influence the reaction's efficiency. For the related compound, methyl 3,3-dimethyl-2-oxobutyrate, reactions with Grignard reagents to produce tertiary alcohols have been reported, though with moderate yields of around 40% due to steric hindrance. vulcanchem.com

Ammonia (B1221849) Derivatives: Reactions with ammonia derivatives, such as hydroxylamine (B1172632) or hydrazines, lead to the formation of imine-type products. For instance, reaction with arylhydrazines can yield hydrazones, which may subsequently cyclize. doi.org This reactivity is a foundational step in the synthesis of more complex heterocyclic molecules. doi.org

Reactions at the Ester Carbonyl (C1):

Hydrolysis: Under basic or acidic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid). vulcanchem.com This acid is a key intermediate in various metabolic pathways. smolecule.com

Transesterification: The methyl ester can be converted to other esters through transesterification reactions, typically catalyzed by acids or bases. For example, the transesterification of methyl-2-methyl-3-oxopentanoate with 3-pentanol (B84944) has been achieved using a Mg⁰/I₂ system. redalyc.org

The general structure of Methyl 3-methyl-2-oxobutanoate allows it to participate in a variety of nucleophilic addition and condensation reactions, making it a useful intermediate in organic synthesis. cymitquimica.com

Oxidative and Reductive Transformations of the α-Keto Ester Moiety

The α-keto ester functionality of this compound is susceptible to both oxidation and reduction, leading to a range of valuable products.

Reductive Transformations: The reduction of the ketone group in α-keto esters is a well-studied process, often with a focus on stereoselectivity.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding methyl 3-hydroxy-2-methylbutanoate.

Biocatalytic Reduction: Enzymatic reductions are of significant interest due to their high stereoselectivity. Several studies have demonstrated the asymmetric reduction of related α-keto esters using microorganisms or isolated enzymes. For example, various fungi and bacteria can reduce ethyl 2-methyl-3-oxobutanoate to the corresponding alcohol with high diastereoselectivity and enantiomeric excess. tandfonline.com Specifically, alcohol dehydrogenases (ADHs) from various sources catalyze the reduction of α- and β-keto esters. An ADH from Leifsonia sp. Strain S749 has shown strong activity in reducing ethyl 3-methyl-2-oxobutyrate. asm.org Two α-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271 have been shown to reduce ethyl 3-methyl-2-oxobutanoate to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. oup.com

Oxidative Transformations:

Oxidative Decarboxylation: In biological systems, the corresponding acid, 3-methyl-2-oxobutanoic acid, undergoes oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex. wikipedia.org This reaction is a key step in the metabolism of branched-chain amino acids like valine. wikipedia.org In this enzymatic process, the substrate is converted to S-(2-methylpropanoyl)-CoA, releasing CO₂. wikipedia.org

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl groups. For instance, reaction with hydrogen peroxide can lead to decarboxylation, a reaction studied for related α-keto acids. uniba.it The mechanism involves the nucleophilic addition of the hydroperoxide anion to the α-keto group, forming a tetrahedral intermediate that then undergoes decarboxylation. uniba.it

Table 1: Examples of Reductive Transformations on Related α-Keto Esters

| Substrate | Reagent/Catalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters | 90% ee (anti), >99% ee (syn) | tandfonline.com |

| Ethyl 2-methyl-3-oxobutanoate | Klebsiella pneumoniae | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | >99% ee | |

| Ethyl 3-methyl-2-oxobutanoate | α-Keto Ester Reductases (STKER-II, STKER-III) from Streptomyces thermocyaneoviolaceus | (R)-hydroxy ester | Excellent ee | oup.com |

Condensation and Cyclization Reactions Utilizing this compound

The presence of both an α-keto group and an ester allows this compound and its derivatives to participate in various condensation and cyclization reactions.

Knoevenagel-type Condensations: While the α-position of this compound itself is substituted, its parent compound, methyl acetoacetate (B1235776), readily undergoes Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. Derivatives of this compound can be synthesized via related condensation pathways.

Cyclization Reactions: The reaction of related β-keto esters, like methyl 3-oxobutanoate, with bifunctional reagents such as arylhydrazines can lead to the formation of heterocyclic compounds. doi.org The initial condensation forms a hydrazone intermediate, which can then undergo intramolecular cyclization with the loss of methanol (B129727) to form pyrazole (B372694) derivatives. doi.org

Aldol (B89426) Additions: In biological contexts, the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) catalyzes the aldol addition of 3,3-disubstituted 2-oxoacids (derived from their esters) to aldehydes. researchgate.net This enzymatic reaction is a powerful tool for creating stereochemically complex molecules with quaternary carbon centers. researchgate.net

Mechanistic Studies of Decarboxylation in Related α-Keto Acids Derived from this compound

The hydrolysis of this compound yields 3-methyl-2-oxobutanoic acid. The decarboxylation of α-keto acids is a fundamentally important reaction in both chemistry and biology.

Non-oxidative Decarboxylation: Unlike β-keto acids which can decarboxylate through a cyclic six-membered transition state upon heating, α-keto acids are generally more stable and require different conditions. mu-pleven.bgyoutube.com

Oxidative Decarboxylation with H₂O₂: The reaction of α-keto acids with hydrogen peroxide provides a chemical model for oxidative decarboxylation. uniba.it Studies on pyruvic acid and its substituted analogs, including 3-methyl-2-oxobutanoic acid, show that the reaction proceeds via nucleophilic attack of the hydroperoxide anion on the keto-carbonyl carbon. uniba.it This is followed by intramolecular rearrangement and loss of carbon dioxide to yield a carboxylic acid with one fewer carbon atom (in this case, isobutyric acid). uniba.it The reactivity is pH-dependent, with the rate increasing as the pH approaches the pKa of hydrogen peroxide. uniba.it

Enzymatic Decarboxylation: In biological systems, the decarboxylation of 3-methyl-2-oxobutanoic acid is a crucial step in the metabolic breakdown of the amino acid valine. wikipedia.org This transformation is catalyzed by the multi-enzyme complex known as branched-chain α-ketoacid dehydrogenase (BCKDH). wikipedia.org The mechanism involves the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP), which attacks the α-keto group, leading to the formation of an adduct that readily undergoes decarboxylation. wikipedia.org The resulting intermediate is then transferred to a lipoamide (B1675559) cofactor. wikipedia.org Another enzyme, 3-methyl-2-oxobutanoate dehydrogenase (ferredoxin), also catalyzes the oxidative decarboxylation of this substrate, coupling it to the reduction of ferredoxin. wikipedia.org

Enolate Chemistry and its Application in Transformations of this compound

The acidity of hydrogens on carbons α to carbonyl groups is a cornerstone of organic reactivity. In this compound, there are two types of α-hydrogens to consider: the single hydrogen at the C3 position and the hydrogens on the methyl group of the ester.

Enolate Formation at C3: The hydrogen at the C3 position is α to the ketone carbonyl group. Deprotonation at this position would form an enolate. However, this position is tertiary, and the resulting enolate would be highly substituted. The acidity of this proton is significantly lower than that of α-hydrogens in compounds like methyl acetoacetate, where the α-hydrogens are flanked by two carbonyl groups. mu-pleven.bgopenstax.org

Acetoacetic Ester Synthesis Analogy: The classic acetoacetic ester synthesis utilizes the high acidity of the α-hydrogens in ethyl acetoacetate (pKa ≈ 11) to form an enolate, which is then alkylated. libretexts.orglibretexts.org While this compound does not have a similarly activated methylene group, its structural relative, ethyl 2-methyl-3-oxobutanoate, has an acidic proton at C2. This allows for the formation of an enolate at the position between the two carbonyl groups, which can then be used in subsequent reactions.

Alkylation Reactions: The general principle involves treating a carbonyl compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely form the enolate, which can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. libretexts.org For an α-keto ester like this compound, selective enolate formation would be challenging but could theoretically be directed under specific conditions to allow for further functionalization.

Metal-Catalyzed Reactions Involving this compound

Metal catalysts play a crucial role in modern organic synthesis, enabling a wide array of transformations. α-Keto esters are versatile substrates for such reactions.

Palladium-Catalyzed Reactions: While specific examples involving this compound are not prevalent, related α-keto esters participate in palladium-catalyzed reactions. For instance, palladium(0) catalysts have been developed for the rearrangement of allylic esters derived from α-keto esters. researchgate.net

Iron-Catalyzed Oxidations: Biomimetic studies using iron complexes provide insight into the mechanisms of oxygen-dependent enzymes that use α-keto acid co-substrates. An iron(II) complex has been shown to react with dioxygen in the presence of α-keto acids, including 3-methyl-2-oxobutyrate, to perform alkane oxidations. bu.edu Mechanistic studies suggest that the α-keto acid binds to the iron center, facilitating the reaction with dioxygen. bu.edu

Scandium and Copper Catalysis: Scandium(III) triflate and copper(II) triflate have been used to catalyze reactions involving β-keto esters, such as methyl-3-oxobutanoate, highlighting the utility of Lewis acid catalysis in activating these substrates for various transformations. thieme-connect.com

Advanced Spectroscopic and Computational Characterization of Methyl 3 Methyl 2 Oxobutanoate

Elucidation of Molecular Structure using Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Methyl 3-methyl-2-oxobutanoate (B1236294), ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Methoxy Protons (-OCH₃): A singlet, integrating to three protons, is anticipated for the methyl group of the ester functionality. Due to the electronegativity of the adjacent oxygen atom, this signal would appear in the downfield region, typically around 3.7-3.9 ppm.

Methine Proton (-CH): A septet, integrating to one proton, is expected for the single hydrogen on the third carbon. This splitting pattern arises from coupling to the six equivalent protons of the two adjacent methyl groups. Its position would be shifted downfield by the adjacent carbonyl group, likely appearing in the range of 3.0-3.4 ppm.

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet, integrating to six protons, would correspond to the two equivalent methyl groups of the isopropyl moiety. This signal would be found in the more upfield region, typically around 1.1-1.3 ppm, due to coupling with the single methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six signals, confirming the presence of six unique carbon atoms.

Carbonyl Carbons (C=O): Two signals in the far downfield region are expected for the two carbonyl carbons. The keto carbonyl (C2) would likely be the most deshielded, appearing around 195-205 ppm, while the ester carbonyl (C1) would appear slightly upfield, around 160-170 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group would be expected in the 52-55 ppm range.

Methine Carbon (-CH): The methine carbon of the isopropyl group (C3) would appear in the 35-45 ppm range.

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group would give a single signal in the upfield region, typically around 15-20 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methine proton and the isopropyl methyl protons, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton signal to its directly attached carbon and to neighboring carbons, respectively, providing unambiguous structural confirmation.

| Atom Type | Predicted ¹H Shift (ppm) | Splitting Pattern | Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| -OCH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | ~52 - 55 |

| -CH(CH₃)₂ | ~3.0 - 3.4 | Septet (sept) | 1H | ~35 - 45 |

| -CH(CH₃)₂ | ~1.1 - 1.3 | Doublet (d) | 6H | ~15 - 20 |

| Ester C=O | - | - | - | ~160 - 170 |

| Keto C=O | - | - | - | ~195 - 205 |

Mass Spectrometric (MS) Analysis for Fragmentation Pathway Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 130.14 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 130 under electron ionization (EI). The fragmentation is dictated by the functional groups present, primarily the keto and ester moieties.

Key expected fragmentation pathways include:

Loss of the Methoxy Radical: Cleavage of the O-CH₃ bond is a common pathway for methyl esters, leading to the formation of an acylium ion. This would result in a prominent peak at m/z = 99 ([M - 31]⁺).

Loss of the Isopropyl Group: Alpha-cleavage adjacent to the keto group can lead to the loss of an isopropyl radical (•CH(CH₃)₂), generating an ion at m/z = 87.

Formation of the Isopropyl Cation: Fragmentation can also lead to the formation of the stable isopropyl cation, [CH(CH₃)₂]⁺, which would produce a strong signal at m/z = 43.

Formation of the Methoxycarbonyl Radical: Cleavage between the two carbonyl groups can result in the loss of a methoxycarbonyl radical (•COOCH₃), yielding an ion corresponding to the isopropylcarbonyl cation, [ (CH₃)₂CHC=O ]⁺, at m/z = 71.

These fragmentation patterns, summarized in the table below, would allow for a clear determination of the compound's structure and connectivity.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) | - |

| 99 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 87 | [M - •CH(CH₃)₂]⁺ | •CH(CH₃)₂ (43 Da) |

| 71 | [(CH₃)₂CHC=O]⁺ | •COOCH₃ (59 Da) |

| 43 | [(CH₃)₂CH]⁺ | •C(=O)COOCH₃ (87 Da) |

Infrared (IR) Spectroscopic Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups.

C=O Stretching Vibrations: The presence of two carbonyl groups in conjugation (an α-keto ester) leads to two distinct, strong absorption bands. The ester carbonyl stretch is typically observed around 1755-1740 cm⁻¹. The adjacent keto group's absorption would be expected at a slightly lower wavenumber, generally in the range of 1730-1715 cm⁻¹. The exact positions are influenced by electronic and steric effects.

C-O Stretching Vibrations: Strong bands corresponding to the C-O single bond stretches of the ester group are expected in the 1300-1100 cm⁻¹ region.

C-H Stretching and Bending Vibrations: Absorptions corresponding to the sp³ C-H stretching of the methyl and methine groups would be observed just below 3000 cm⁻¹ (typically 2980-2870 cm⁻¹). C-H bending vibrations would appear in the 1470-1365 cm⁻¹ range.

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of a hydroxyl (-OH) group.

Application of Density Functional Theory (DFT) in Confirming Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. A DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would provide a detailed understanding of this compound.

Molecular Geometry: DFT calculations would determine the optimized, lowest-energy conformation of the molecule. This includes precise predictions of bond lengths, bond angles, and dihedral angles. A key parameter would be the dihedral angle between the two carbonyl groups, which influences the degree of electronic interaction between them.

Electronic Properties: The calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with regions of electron-donating ability (nucleophilicity), while the LUMO indicates regions susceptible to nucleophilic attack (electrophilicity). For an α-keto ester, the LUMO is expected to be localized over the two carbonyl carbons, indicating their electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would show regions of negative potential (red) localized on the electronegative oxygen atoms of the carbonyl groups and regions of positive potential (blue) around the carbonyl carbons and acidic protons, highlighting sites for intermolecular interactions.

Theoretical Prediction of Reactivity and Reaction Mechanisms for this compound

DFT calculations can be extended to predict the reactivity of this compound and explore potential reaction mechanisms. The presence of two electrophilic carbonyl centers suggests that the molecule's chemistry will be dominated by nucleophilic addition reactions.

Reactivity Indices: Conceptual DFT provides reactivity descriptors like global electrophilicity and local nucleophilicity (Fukui functions). These indices would quantitatively predict that the keto-carbonyl carbon (C2) is likely the more electrophilic center and thus the primary site for nucleophilic attack compared to the ester carbonyl carbon (C1). This is due to the ester group's oxygen atom providing some resonance stabilization, slightly reducing the electrophilicity of the ester carbonyl.

Reaction Mechanisms: For a given reaction, such as a Grignard reaction or a reduction, DFT can be used to model the entire reaction pathway. By calculating the energies of reactants, transition states, and products, a complete energy profile can be constructed. This allows for the determination of activation energies, which can predict the feasibility and selectivity of a reaction. For example, modeling the addition of a nucleophile would likely confirm a lower activation barrier for attack at the keto group over the ester group, explaining the chemoselectivity observed in such reactions.

Computational Studies on Intermolecular Interactions and Conformation

The conformational landscape and intermolecular interactions of this compound can be explored computationally. Ketoesters are known to be polar and can engage in self-association through dipole-dipole interactions.

Conformational Analysis: The molecule possesses rotational freedom around the C2-C3 and C1-O bonds. Computational scans of the potential energy surface by varying the relevant dihedral angles would identify all stable conformers and the energy barriers separating them. This analysis would reveal the most populated conformation in the gas phase.

Intermolecular Interactions: Studies on binary mixtures of ketoesters have shown that their interactions are governed by dipole-dipole forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of non-covalent interactions. By modeling a dimer of this compound, one could identify and quantify the weak hydrogen bonds (e.g., C-H···O) and other van der Waals forces that govern its condensed-phase behavior. These studies are crucial for understanding physical properties like boiling point and solubility.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. While no specific QSRR model for this compound exists, a hypothetical study could be designed.

To build a QSRR model, one would synthesize a series of related α-keto esters by varying the substituent on the ester (e.g., ethyl, propyl) and the group at the C3 position (e.g., ethyl, propyl). The rate constant for a specific reaction, such as reduction by sodium borohydride (B1222165), would be measured for each compound.

Molecular descriptors for each molecule in the series would then be calculated, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like multiple linear regression (MLR), a mathematical equation would be developed that links these descriptors to the observed reaction rate. Such a model could take the form:

log(k) = c₀ + c₁σ* + c₂Eₛ + c₃(LUMO)

where log(k) is the logarithm of the reaction rate constant, σ* and Eₛ are Taft electronic and steric parameters, LUMO is the energy of the LUMO, and c values are the regression coefficients. A successful QSRR model would allow for the prediction of reactivity for new, unsynthesized α-keto esters based solely on their calculated structural descriptors.

Methyl 3 Methyl 2 Oxobutanoate As a Strategic Synthon in Advanced Organic Synthesis

Role as a Building Block in the Synthesis of Complex Molecular Architectures

The inherent reactivity of methyl 3-methyl-2-oxobutanoate (B1236294) makes it an attractive starting material for the construction of intricate molecular frameworks. The presence of both a ketone and an ester group provides multiple sites for nucleophilic and electrophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

One key application lies in its use in aldol (B89426) and Michael addition reactions . The α-protons adjacent to the ketone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. This enolate can participate in aldol condensations with various aldehydes and ketones, leading to the formation of β-hydroxy-α-ketoesters. Subsequent dehydration of these adducts can yield α,β-unsaturated ketoesters, which are themselves versatile intermediates. Similarly, the enolate of methyl 3-methyl-2-oxobutanoate can undergo Michael additions to α,β-unsaturated compounds, enabling the construction of more complex carbon skeletons. wikipedia.orgchemistrysteps.comorganic-chemistry.orgorganicchemistrytutor.commasterorganicchemistry.comyoutube.com

Furthermore, this synthon is instrumental in the synthesis of heterocyclic compounds . The dicarbonyl functionality allows for condensation reactions with various dinucleophiles to form a wide array of heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with amidines or guanidines can lead to the formation of pyrimidine (B1678525) and related heterocyclic systems. These heterocyclic motifs are prevalent in many biologically active molecules and advanced materials. researchgate.netmdpi.comresearchgate.net

Below is a table summarizing some of the key reactions where this compound serves as a critical building block:

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Aldol Condensation | Base (e.g., LDA, NaOEt), Aldehyde/Ketone | β-Hydroxy-α-ketoesters | wikipedia.orgmasterorganicchemistry.com |

| Michael Addition | Base, α,β-Unsaturated Compound | 1,5-Dicarbonyl Compounds | chemistrysteps.comorganic-chemistry.orgorganicchemistrytutor.comlibretexts.orgwikipedia.org |

| Heterocycle Synthesis | Hydrazine derivatives | Pyrazole derivatives | researchgate.net |

| Heterocycle Synthesis | Amidines/Guanidines | Pyrimidine derivatives | mdpi.com |

Utilization in the Preparation of Pharmaceutical Intermediates

The structural motifs accessible from this compound are frequently found in pharmaceutically active compounds, making it a valuable precursor for the synthesis of key drug intermediates. A significant area of application is in the stereoselective synthesis of chiral molecules .

The reduction of the ketone functionality in this compound can lead to the formation of chiral α-hydroxy esters. By employing chiral reducing agents or biocatalysts, such as enzymes from Burkholderia gladioli or fungi, this reduction can be achieved with high enantioselectivity. researchgate.netresearchgate.netresearchgate.net These chiral α-hydroxy esters are important building blocks for a variety of pharmaceuticals, including cardiovascular drugs and antiviral agents. For example, the asymmetric reduction of a derivative, methyl 2-benzamido-methyl-3-oxobutanoate, has been achieved with high diastereoselectivity and enantioselectivity using short-chain alcohol dehydrogenases. researchgate.net

Moreover, derivatives of this compound are precursors in the synthesis of β-lactam antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for constructing the β-lactam ring. While direct use of methyl 2-diazo-3-oxobutanoate in some instances fails to yield the desired β-lactam, the underlying principle of utilizing such synthons in β-lactam chemistry remains an active area of research. dokumen.pubnih.govorganic-chemistry.orgnih.gov

The following table highlights examples of pharmaceutical intermediates synthesized from derivatives of this compound:

| Intermediate Class | Synthetic Approach | Key Transformation | Reference |

| Chiral α-Hydroxy Esters | Biocatalytic Reduction | Asymmetric ketone reduction | researchgate.netresearchgate.netresearchgate.net |

| β-Lactam Precursors | Staudinger Synthesis | [2+2] Cycloaddition | dokumen.pubnih.govorganic-chemistry.orgnih.gov |

Contribution to the Synthesis of Agrochemicals and Specialty Chemicals

The versatility of this compound also extends to the agrochemical sector. Its derivatives can be used to synthesize compounds with herbicidal and insecticidal properties. For instance, certain 2-cyano-3-substituted-pyridinemethylaminoacrylates, which can be synthesized from precursors derived from β-ketoesters, have shown potent herbicidal activity as inhibitors of photosystem II. nih.gov

In the realm of insecticides, the core structure of pyrethroids, a major class of synthetic insecticides, often contains a cyclopropane (B1198618) ring with specific stereochemistry. While not a direct precursor to the natural pyrethrin core, the chemical principles involved in manipulating β-ketoesters can be applied to the synthesis of synthetic pyrethroid analogs. The ester functionality and the potential for creating chiral centers make derivatives of this compound viable starting points for exploring novel insecticidal compounds. researchgate.netnih.govgoogle.comnih.govarkat-usa.org

Strategic Deployment in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. This compound and its derivatives have been employed as key synthons in the assembly of several natural products, particularly alkaloids.

A notable example is its role in the biosynthesis and synthetic pathways towards tropane (B1204802) alkaloids, such as cocaine. The intermediate, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, is a crucial precursor in the formation of the characteristic bicyclic tropinone (B130398) core of these alkaloids. researchgate.net Efficient chemical syntheses of this key intermediate have been developed, showcasing the strategic importance of this butanoate derivative. researchgate.netresearchgate.net The synthesis involves the reaction of N-methyl-Δ¹-pyrrolinium salt with a derivative of acetoacetate (B1235776), demonstrating a biomimetic approach to the natural synthetic pathway. researchgate.net

The ability to introduce chirality and functional group handles through reactions involving this compound makes it a valuable tool for synthetic chemists tackling the challenges of natural product synthesis.

Integration into Green Chemistry Approaches for Sustainable Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding synthetic strategies. This compound can be integrated into more sustainable synthetic routes through several approaches.

One key area is the use of biocatalysis . As mentioned earlier, the stereoselective reduction of the ketone in this compound and its derivatives can be achieved with high efficiency using enzymes. researchgate.netresearchgate.netresearchgate.net Biocatalytic reactions are often performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents, thereby aligning with the principles of green chemistry.

Furthermore, the development of flow chemistry processes involving this synthon can lead to more sustainable and efficient syntheses. Continuous-flow systems offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for catalyst recycling. The reductive N-methylation of amines, a reaction type that can be applied to derivatives of this compound, has been successfully demonstrated in a continuous-flow setup using heterogeneous palladium catalysts. rsc.org

Enzymatic and Metabolic Roles of 3 Methyl 2 Oxobutanoic Acid α Ketoisovalerate

Central Role in Branched-Chain Amino Acid (BCAA) Metabolism and Catabolism

The catabolism of the three branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—initiates with two common enzymatic steps. nih.gov The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.gov In this reaction, valine is converted to 3-methyl-2-oxobutanoate (B1236294) (KIV). nih.gov This initial transamination primarily occurs in skeletal muscle, as the liver has low BCAT activity. youtube.com

The BCKAs, including KIV, are then transported to the liver and other tissues for the second key step: irreversible oxidative decarboxylation. nih.gov This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) and is the rate-limiting step in BCAA catabolism. nih.gov The degradation of KIV through this pathway ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle for energy production. nih.gov The central position of KIV makes its metabolism a critical regulatory point in BCAA homeostasis, with disruptions in its processing linked to various metabolic states. researchgate.netresearchgate.net

Investigations into 3-Methyl-2-oxobutanoate Hydroxymethyltransferase (KPHMT; EC 2.1.2.11)

3-Methyl-2-oxobutanoate hydroxymethyltransferase, also known as ketopantoate hydroxymethyltransferase (KPHMT), is a key enzyme that utilizes KIV in a pathway distinct from BCAA catabolism. gosset.aiwikipedia.org This enzyme catalyzes the first committed step in the biosynthesis of pantothenate (Vitamin B5), a precursor for Coenzyme A (CoA). gosset.airhea-db.orgnih.gov The reaction involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate, producing 2-dehydropantoate (B1214580) and tetrahydrofolate. wikipedia.orgrhea-db.org

| Property | Description |

| Enzyme Name | 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) |

| EC Number | 2.1.2.11 uniprot.org |

| Substrates | 5,10-methylenetetrahydrofolate, 3-methyl-2-oxobutanoate, H₂O wikipedia.org |

| Products | Tetrahydrofolate, 2-dehydropantoate wikipedia.org |

| Pathway | Pantothenate and Coenzyme A biosynthesis gosset.aiwikipedia.org |

Structural studies have provided significant insight into the function of KPHMT. The crystal structure of E. coli KPHMT has been resolved, revealing that the enzyme adopts a (βɑ)₈ barrel fold, characteristic of the phosphoenolpyruvate/pyruvate (B1213749) superfamily. nih.govnih.gov The enzyme exists as a decamer, which can be described as a pentamer of dimers. nih.govnih.gov As of late 2007, several structures for this class of enzymes have been deposited in the Protein Data Bank with accession codes including 1M3U, 1O66, 1O68, and 1OY0. wikipedia.org The active site contains a divalent metal ion, typically Mg²⁺, which coordinates with the substrate, α-ketoisovalerate, facilitating the deprotonation at the C3 position. nih.gov This coordination is believed to be crucial for orienting the substrate for the subsequent nucleophilic attack on 5,10-methylenetetrahydrofolate. nih.gov

The activity of KPHMT is subject to regulation, which is essential for controlling the flux towards pantothenate biosynthesis. Studies on the E. coli enzyme have shown that it is inhibited by several small molecules. uniprot.org These include valine, the amino acid precursor of KIV, as well as isovalerate and pyruvate. uniprot.org This suggests a feedback mechanism where products or related metabolites can modulate enzyme activity. The product of the pathway, D-pantothenic acid, has also been shown to be an inhibitor. researchgate.net Engineering studies on KPHMT from Corynebacterium glutamicum have aimed to relieve this product inhibition to enhance the biotechnological production of pantothenic acid. researchgate.net

The unique catalytic function of KPHMT has been harnessed for chemoenzymatic synthesis, a strategy that combines chemical and enzymatic methods to produce complex molecules. nih.govchemistryviews.org KPHMT is a crucial enzyme in the biotechnological production of D-pantothenic acid (Vitamin B5). researchgate.net By overexpressing the gene encoding KPHMT (panB) in microorganisms like E. coli, production yields can be significantly increased. researchgate.net Protein engineering efforts have focused on creating enzyme variants with improved catalytic efficiency and reduced sensitivity to product inhibition, further enhancing its utility in industrial biosynthesis. researchgate.net This approach represents a promising alternative to traditional chemical synthesis for producing valuable molecules. chemistryviews.org

Function and Regulation of 3-Methyl-2-oxobutanoate Dehydrogenase Complex (EC 1.2.4.4)

Regulation of the BCKDH complex is highly stringent and crucial for metabolic health. nih.gov Its activity is primarily controlled by a phosphorylation-dephosphorylation cycle. youtube.com A dedicated kinase, branched-chain ketoacid dehydrogenase kinase (BCKDK), phosphorylates the E1 subunit, leading to inactivation of the complex. youtube.com Conversely, a phosphatase, protein phosphatase 2Cm (PP2Cm, also known as PPM1K), dephosphorylates and activates the complex. youtube.com An accumulation of BCKAs, including KIV, is observed in individuals with defective BCKDH activity, highlighting the complex's importance. researchgate.netfrontiersin.org

| Property | Description |

| Enzyme Complex | 3-Methyl-2-oxobutanoate Dehydrogenase (BCKDH) Complex wikipedia.org |

| EC Number | 1.2.4.4 wikipedia.org |

| Function | Irreversible oxidative decarboxylation of branched-chain keto acids nih.gov |

| Substrate | 3-methyl-2-oxobutanoate (and other BCKAs) wikipedia.org |

| Product | Isobutyryl-CoA (from KIV) + CO₂ nih.gov |

| Cofactor | Thiamine (B1217682) diphosphate (B83284) (for E1 subunit) wikipedia.org |

| Regulation | Inactivated by BCKDK (phosphorylation), Activated by PP2Cm/PPM1K (dephosphorylation) youtube.com |

Interconnections with Other Amino Acid and One-Carbon Metabolic Pathways

The metabolism of 3-methyl-2-oxobutanoate is intricately linked with several other key metabolic networks. As the keto acid of valine, its fate is directly tied to amino acid homeostasis. nih.govgosset.ai The catabolism of KIV via the BCKDH complex ultimately produces propionyl-CoA. nih.gov Propionyl-CoA is a significant metabolic intermediate that can be converted into succinyl-CoA, an intermediate of the citric acid cycle, thereby connecting BCAA catabolism directly to central carbon and energy metabolism. nih.govyoutube.com

Furthermore, the KPHMT-catalyzed reaction places KIV at the junction of BCAA metabolism and one-carbon metabolism. gosset.ai This reaction consumes 5,10-methylenetetrahydrofolate, a key carrier of one-carbon units, and regenerates tetrahydrofolate. wikipedia.org This links the biosynthesis of pantothenate and Coenzyme A directly to the folate cycle, which is essential for the synthesis of nucleotides and other vital molecules. gosset.ai KIV also influences the levels of other amino acids; studies have shown it can affect the plasma concentrations of ornithine and arginine, suggesting broader connections to the urea (B33335) cycle and other amino acid pathways. medchemexpress.com

Biological Activities and Transformations in Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a significant intermediate in the metabolic pathways of various microorganisms, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govsemanticscholar.org In these organisms, it primarily functions as a precursor in the biosynthesis of essential compounds.

In Escherichia coli, α-ketoisovalerate serves as a key precursor for the synthesis of pantothenic acid (Vitamin B5). nih.govwikipedia.org Pantothenic acid is a vital component of coenzyme A (CoA), a crucial molecule in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The metabolic pathway in E. coli involves the conversion of α-ketoisovalerate to ketopantoate, a reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase. This step is a critical juncture in the biosynthesis of pantothenic acid.

Saccharomyces cerevisiae, or baker's yeast, also utilizes α-ketoisovalerate in the biosynthesis of pantothenic acid. semanticscholar.orgresearchgate.net The compound is a recognized metabolite in this yeast. nih.govsemanticscholar.org The enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase, encoded by the ECM31 gene in S. cerevisiae, is responsible for a key transformation of α-ketoisovalerate within the pantothenic acid synthesis pathway. This highlights the conserved role of this keto acid in the production of a universally essential cofactor across different microbial species.

Furthermore, in some bacteria, α-ketoisovalerate can be decarboxylated to produce isobutyraldehyde, which can then be converted into isobutanol, a compound of interest as a biofuel. This demonstrates the versatility of α-ketoisovalerate metabolism in microbial systems beyond its role in vitamin biosynthesis.

Table 1: Role of 3-Methyl-2-oxobutanoic Acid in Microbial Systems

| Organism | Metabolic Pathway | Key Enzyme | End Product |

|---|---|---|---|

| Escherichia coli | Pantothenic Acid Biosynthesis | Ketopantoate hydroxymethyltransferase | Pantothenic Acid (Vitamin B5) |

| Saccharomyces cerevisiae | Pantothenic Acid Biosynthesis | 3-methyl-2-oxobutanoate hydroxymethyltransferase | Pantothenic Acid (Vitamin B5) |

Presence and Metabolism in Higher Organisms (e.g., Mammalian and Plant Systems)

In higher organisms, 3-methyl-2-oxobutanoic acid is a crucial intermediate in the metabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. nih.govnih.gov Its metabolic fate and significance differ between mammalian and plant systems, reflecting the distinct metabolic capabilities of these organisms.

In mammals, including humans, α-ketoisovalerate is primarily a catabolic intermediate in the breakdown of valine. nih.gov The transamination of valine produces α-ketoisovalerate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This process is vital for energy production and the recycling of amino acid components. Dysregulation of this pathway can lead to serious metabolic disorders. For instance, a deficiency in the BCKDH complex results in the accumulation of branched-chain amino acids and their corresponding α-keto acids, including α-ketoisovalerate, leading to a condition known as Maple Syrup Urine Disease (MSUD). rupahealth.com The buildup of these metabolites is neurotoxic and can cause severe neurological damage if not managed. rupahealth.comselleckchem.com

Unlike animals, plants are capable of synthesizing branched-chain amino acids de novo, and α-ketoisovalerate is a key intermediate in this anabolic process. nih.gov The biosynthesis of valine and the precursor to leucine involves the formation of α-ketoisovalerate within the chloroplasts. semanticscholar.orgnih.gov The synthesis of BCAAs is essential for protein production and various other physiological processes in plants. The degradation of branched-chain amino acids in plants, which also involves α-ketoisovalerate, occurs in the mitochondria. semanticscholar.org This spatial separation of biosynthesis and degradation pathways allows for precise regulation of BCAA homeostasis in plant cells.

Table 2: Metabolism of 3-Methyl-2-oxobutanoic Acid in Higher Organisms

| Organism Type | Primary Metabolic Role | Location of Key Metabolism | Associated Pathways |

|---|---|---|---|

| Mammals | Catabolism of Valine | Mitochondria | Branched-Chain Amino Acid Degradation |

| Plants | Biosynthesis of Valine and Leucine | Chloroplasts (Biosynthesis), Mitochondria (Degradation) | Branched-Chain Amino Acid Biosynthesis and Degradation |

Biomedical and Clinical Research Implications of 3 Methyl 2 Oxobutanoic Acid

Diagnostic Potential as a Biomarker for Metabolic Disorders (e.g., Maple Syrup Urine Disease)

3-Methyl-2-oxobutanoic acid is a primary biomarker for Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. mdpi.comrarediseases.org MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, an enzyme crucial for the breakdown of BCAAs: leucine (B10760876), isoleucine, and valine. nih.govmyadlm.org

This enzymatic defect leads to the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs) in the body. nih.gov Specifically, the buildup of 3-methyl-2-oxobutanoic acid (from valine), along with 2-oxoisocaproate and 2-oxo-3-methylvalerate, is a hallmark of the disease. myadlm.orgyoutube.com These accumulating ketoacids are excreted in the urine, giving it a distinctive odor reminiscent of maple syrup, from which the disease gets its name. rarediseases.orgmyadlm.org

Diagnostic procedures for MSUD rely on identifying these elevated metabolites. Urine organic acid analysis will show significantly increased levels of 3-methyl-2-oxobutanoic acid and other BCKAs. myadlm.orgyoutube.com Plasma amino acid quantification also reveals high concentrations of the parent BCAAs. myadlm.org The persistent elevation of these compounds, particularly leucine and its byproduct alloisoleucine, is pathognomonic for MSUD, confirming the diagnosis and allowing for the implementation of life-long dietary management to control BCAA intake. rarediseases.orgmyadlm.org

| Metabolite | Parent Amino Acid | Diagnostic Significance |

|---|---|---|

| 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) | Valine | Elevated levels in urine and plasma indicate a defect in the BCKDH complex. myadlm.orgyoutube.com |

| 2-Oxoisocaproic acid | Leucine | Accumulates due to BCKDH deficiency; high levels contribute to neurotoxicity. nih.gov |

| 2-Oxo-3-methylvaleric acid | Isoleucine | Accumulates alongside other BCKAs, confirming the metabolic block. myadlm.org |

| Alloisoleucine | Isoleucine (via tautomerization) | Presence of concentrations >5 µmol/L is considered pathognomonic for MSUD. myadlm.org |

Pathological Relevance in Neurotoxicity and Neurodegenerative Conditions

The accumulation of 3-methyl-2-oxobutanoic acid and other BCKAs is not merely a diagnostic marker but also a direct contributor to the pathology of metabolic disorders, particularly neurotoxicity. selleck.cnselleck.co.jp In MSUD, the buildup of these metabolites is responsible for severe neurological damage. mdpi.comnih.gov

High concentrations of BCKAs, especially the derivative of leucine (α-ketoisocaproic acid), are toxic to neuronal cells. nih.gov This neurotoxicity manifests as a range of symptoms in untreated or poorly managed MSUD patients, including lethargy, irritability, poor feeding, abnormal movements, seizures, and progressive brain damage that can lead to coma and death. rarediseases.orgnih.gov 3-Methyl-2-oxobutanoic acid itself is considered a neurotoxin that can induce convulsions, believed to be mediated through its effects on GABAergic and glutamatergic neurotransmitter systems. medchemexpress.com The combination of excess parent BCAAs and their ketoacid byproducts disrupts normal brain development and function, highlighting the critical importance of early diagnosis and strict metabolic control. nih.govmyadlm.org

Role in Disease Metabolism and Therapeutic Target Identification (e.g., Cancer, Liver Failure)

Beyond inherited metabolic disorders, 3-methyl-2-oxobutanoic acid is gaining attention for its role in the metabolism of other complex diseases, including cancer and liver failure.

Recent research has linked alterations in BCAA metabolism to post-hepatectomy liver failure (PHLF) in patients with hepatitis B virus-related hepatocellular carcinoma (B-HCC). nih.gov A study involving B-HCC patients who underwent hepatectomy found a significant association between an imbalance in gut microbiota, particularly an increase in Klebsiella, and the development of PHLF. nih.govresearchgate.net This microbial imbalance was highly correlated with decreased levels of 3-methyl-2-oxobutanoic acid in both feces and serum. nih.govresearchgate.net

These findings suggest that the gut microbiome influences host liver metabolism through the BCAA pathway. The reduction in 3-methyl-2-oxobutanoic acid may impair BCAA transformation and utilization, potentially weakening protective mechanisms against myocardial and liver injury. researchgate.net This positions 3-methyl-2-oxobutanoic acid not only as a potential biomarker for evaluating the risk of PHLF but also as a molecule of interest for developing targeted treatments for this condition. nih.govresearchgate.net

Association with Inflammatory and Autoimmune Diseases (e.g., Systemic Lupus Erythematosus)

While direct research linking 3-methyl-2-oxobutanoic acid to Systemic Lupus Erythematosus (SLE) is limited, the broader context of metabolic dysregulation in autoimmune diseases provides a plausible connection. SLE is a chronic autoimmune inflammatory disease where the immune system attacks the body's own tissues. nih.gov Emerging evidence indicates that metabolic pathways play a significant role in modulating immune responses.

Studies have shown that dietary interventions, such as supplementation with ω-3 polyunsaturated fatty acids (PUFAs), can have anti-inflammatory effects and may alleviate autoimmune conditions like SLE. nih.govnih.gov These fatty acids can influence the concentration of inflammatory mediators. nih.gov Given that 3-methyl-2-oxobutanoic acid is a central metabolite in amino acid and energy metabolism, it is conceivable that its pathways could intersect with the inflammatory signaling cascades that are dysregulated in SLE. However, further research is required to establish a direct mechanistic link between 3-methyl-2-oxobutanoic acid metabolism and the pathophysiology of SLE.

Pharmacological Modulation of 3-Methyl-2-oxobutanoate (B1236294) Pathways for Therapeutic Benefit

The central role of 3-methyl-2-oxobutanoic acid in various pathologies makes its metabolic pathway a promising target for therapeutic intervention. The primary strategy for managing diseases like MSUD is dietary restriction of BCAAs to prevent the accumulation of toxic metabolites. rarediseases.org

For conditions like post-hepatectomy liver failure, where decreased levels of 3-methyl-2-oxobutanoic acid are associated with poor outcomes, therapeutic strategies could focus on restoring its levels or modulating the BCAA pathway. nih.govresearchgate.net This could potentially involve nutritional supplements or pharmacological agents that influence the activity of enzymes in the BCAA catabolic pathway. Furthermore, understanding the interaction between gut microbiota and BCAA metabolism opens up the possibility of using probiotics or other microbiome-targeted therapies to influence the levels of 3-methyl-2-oxobutanoic acid and improve clinical outcomes in liver disease. nih.gov The enzyme 3-methyl-2-oxobutanoate dehydrogenase, which processes this keto acid, is a key component of the BCKDH complex and represents a direct target for modulating this pathway. wikipedia.org

Table of Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| 3-Methyl-2-oxobutanoic acid | α-Ketoisovaleric acid, 2-Oxo-3-methylbutanoic acid | C5H8O3 |

| Methyl 3-methyl-2-oxobutanoate | - | C6H10O3 |

| Leucine | - | C6H13NO2 |

| Isoleucine | - | C6H13NO2 |

| Valine | - | C5H11NO2 |

| 2-Oxoisocaproic acid | α-Ketoisocaproate | C6H10O3 |

| 2-Oxo-3-methylvaleric acid | α-Keto-β-methylvalerate | C6H10O3 |

| Alloisoleucine | - | C6H13NO2 |

常见问题

Q. What are the optimal laboratory synthesis methods for Methyl 3-methyl-2-oxobutanoate?

this compound can be synthesized via esterification of 3-methyl-2-oxobutanoic acid using methanol under acidic catalysis. Key steps include refluxing the acid with methanol and a catalyst (e.g., sulfuric acid), followed by purification using column chromatography (C18 or silica gel) with solvent systems like ethyl acetate/hexane or acetonitrile/water. Reaction monitoring via TLC and yield optimization through stoichiometric control of reagents (e.g., molar ratios of 1:5 for acid:alcohol) are critical . Alternative routes involve transesterification of related esters under anhydrous conditions .

Q. Which analytical techniques are recommended for characterizing this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and reverse-phase C18 columns, using acetonitrile/water gradients for elution .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the methyl and carbonyl groups, and mass spectrometry (LC-MS) for molecular ion detection (e.g., m/z 116.12) .

- Crystallography : X-ray diffraction for solid-state structural analysis, often requiring single crystals grown via slow evaporation in non-polar solvents .

Q. How is this compound stabilized during storage?

The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C in airtight containers. Desiccants like silica gel are recommended to prevent hydrolysis. Stability tests using accelerated degradation studies (e.g., 40°C/75% relative humidity) confirm shelf-life under these conditions .

Advanced Research Questions

Q. What role does this compound play in pantothenate and CoA biosynthesis?

this compound is a precursor in the CoA biosynthesis pathway. In Escherichia coli, it is converted to ketopantoate via 3-methyl-2-oxobutanoate hydroxymethyltransferase (PanB), a thiamine-dependent enzyme. Methodologies to study this include:

Q. How can researchers resolve contradictions in its metabolic roles under stress conditions?

Discrepancies in metabolic flux (e.g., upregulation in salt-tolerant plants vs. downregulation in sensitive species) require integrated multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BCATs in Zygophyllum species under salt stress) .

- Metabolomics : LC-MS/MS to quantify 3-methyl-2-oxobutanoate and related metabolites (valine, CoA) across experimental conditions .

- Knockout Studies : CRISPR/Cas9-mediated gene editing to validate enzyme functions in model organisms .

Q. What methodologies elucidate its interaction with dehydrogenase complexes?

The 3-methyl-2-oxobutanoate dehydrogenase complex (BCKDH) is studied via:

- Recombinant Expression : Purifying subunits (E1, E2, E3) from Paracoccus denitrificans for in vitro reconstitution .

- Kinetic Analysis : Measuring decarboxylation rates using lipoamide as a cofactor and monitoring NAD+ reduction .

- Structural Biology : Cryo-EM or X-ray crystallography to resolve active-site interactions and thiamine diphosphate binding .

Q. How does this compound contribute to plant salt tolerance?

In Zygophyllum species, salt stress alters 3-methyl-2-oxobutanoate levels, influencing CoA synthesis. Key methods include:

- Physiological Assays : Measuring CoA content via enzymatic recycling assays coupled with HPLC .

- Correlation Analysis : Linking metabolite abundance (e.g., 3-methyl-2-oxobutanoate) with transcript levels of BCATs using Pearson/Spearman coefficients .

- Exogenous Application : Testing salt tolerance by supplementing plants with 3-methyl-2-oxobutanoate and monitoring ion homeostasis via ICP-MS .

Q. Methodological Notes

- Avoiding Artifacts : Use freshly distilled solvents and inert atmospheres during synthesis to prevent ester hydrolysis .

- Data Reproducibility : Employ ≥6 biological replicates in metabolomic studies to account for plant variability .

- Software Tools : SHELX for crystallographic refinement and TopGO for gene ontology enrichment analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。